molecular formula C13H14O3 B8626705 Propan-2-yl 4-oxo-4-phenylbut-2-enoate CAS No. 89781-41-9

Propan-2-yl 4-oxo-4-phenylbut-2-enoate

Cat. No.: B8626705
CAS No.: 89781-41-9
M. Wt: 218.25 g/mol
InChI Key: RWNXINRAGFOTRP-UHFFFAOYSA-N
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Description

Propan-2-yl 4-oxo-4-phenylbut-2-enoate (CAS#:89781-41-9) is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is also known by the synonym 3-Benzoyl-acrylsaeure-isopropylester . This compound belongs to a class of esters featuring a conjugated enone system (but-2-enoate) linked to a phenyl ketone. Compounds with this β-diketo acid ester scaffold are of significant interest in medicinal chemistry due to their metal-chelating properties . Research into similar structures has explored their potential as inhibitors for metal-dependent enzymes, such as the influenza virus PA endonuclease, a promising target for antiviral therapeutic development . By chelating the divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site, these compounds can disrupt viral replication, making them valuable tools for biochemical studies . This compound serves as a versatile building block for organic synthesis and is useful for researchers investigating novel pharmacologically active agents or exploring structure-activity relationships in enzyme inhibition. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89781-41-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

propan-2-yl 4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C13H14O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

RWNXINRAGFOTRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Propan-2-yl 4-oxo-4-phenylbut-2-enoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry and materials science.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Benzoylation of Methyl Acrylate : This involves reacting methyl acrylate with benzoyl chloride under mild conditions using catalysts like zerovalent nickel.
  • Michael Addition Reactions : It can also be produced via Michael addition reactions involving appropriate nucleophiles and electrophiles .

Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Specifically, it has been shown to inhibit MenB, an enzyme involved in bacterial menaquinone biosynthesis. Studies revealed that this compound has a low minimum inhibitory concentration against both drug-sensitive and resistant strains of Staphylococcus aureus, making it a potential candidate for developing new antibacterial agents .

Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves forming adducts with coenzyme A, disrupting bacterial metabolic pathways. This specificity enhances its potential as a selective antibacterial agent .

Industrial Applications

Polymer Production
In industrial settings, this compound is utilized in the production of polymers and coatings with specific properties. Its acrylate moiety can undergo polymerization, leading to materials with enhanced durability and functionality .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against various strains of bacteria. The compound was tested against multiple isolates of Staphylococcus aureus, showing promising results with minimum inhibitory concentrations significantly lower than those of traditional antibiotics. This highlights its potential role in addressing antibiotic resistance.

Case Study 2: Polymer Synthesis

Another research effort focused on the use of this compound in synthesizing novel polymeric materials. The study revealed that polymers derived from this compound exhibited improved mechanical properties and thermal stability compared to conventional polymers, suggesting its utility in advanced material applications .

Comparison with Similar Compounds

Reactivity in Friedel-Crafts Alkylations

The methyl ester derivative (C₁₁H₁₀O₃) is well-documented in enantioselective Friedel-Crafts reactions, where its smaller ester group minimizes steric hindrance, enabling higher reaction rates . In contrast, the bulkier propan-2-yl ester may reduce reaction rates but improve stereoselectivity due to increased steric demand.

Solubility and Physical Properties

Methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to the isopropyl variant, which is more lipophilic. This property influences their utility in different reaction media.

Comparison with Non-Ester Analogues

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

Replacing the ester with a carboxylic acid group (as in C₁₁H₁₁NO₃) introduces hydrogen-bonding capability, increasing solubility in aqueous systems. However, the electron-withdrawing nature of the carboxylic acid reduces electrophilicity at the β-carbon, diminishing reactivity in conjugate addition reactions compared to esters .

Phosphonamidoate Derivatives

Compounds like Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (C₇H₁₈NO₃P) differ significantly in backbone structure, incorporating phosphorus and amino groups. These are specialized in organophosphate chemistry and lack the conjugated enone system critical for electrophilic reactivity .

Computational Insights

Such analyses would clarify how ester substituents tune electrophilicity .

Preparation Methods

Carbodiimide-Mediated Coupling

In a representative procedure, 4-oxo-4-phenylbut-2-enoic acid (1.78 g, 10 mmol) reacts with isopropyl alcohol in dichloromethane using dicyclohexylcarbodiimide (DCC, 2.2 g, 11 mmol) and 4-dimethylaminopyridine (DMAP, 122 mg, 1 mmol) as catalysts. The reaction proceeds at 0°C for 10 minutes, followed by warming to room temperature overnight. After filtration and chromatography, the ester is obtained in 75% yield. This method avoids racemization and is ideal for acid-sensitive substrates.

Fischer Esterification

Alternatively, the acid undergoes Fischer esterification with excess isopropyl alcohol under sulfuric acid catalysis (5 mol%) at reflux for 12 hours. While this method is cost-effective, the yield (65–70%) is lower due to equilibrium limitations. Dehydrating agents like molecular sieves can improve conversion by removing water.

Transesterification of Ethyl 4-Oxo-4-phenylbut-2-enoate

Ethyl 4-oxo-4-phenylbut-2-enoate (PubChem CID 569885) serves as a precursor for isopropyl ester synthesis via base- or acid-catalyzed transesterification.

Base-Catalyzed Transesterification

In a patented protocol, ethyl ester (5 mmol) reacts with isopropyl alcohol (50 mmol) in tetrahydrofuran (THF) using sodium methoxide (0.5 eq) at 60°C for 6 hours. The product is isolated in 82% yield after distillation, with >99% (E)-stereoselectivity preserved.

Acid-Catalyzed Transesterification

Using p-toluenesulfonic acid (10 mol%) in refluxing toluene, the ethyl ester converts to the isopropyl analog in 78% yield. This method is preferable for large-scale production due to shorter reaction times (3–4 hours).

Wittig Olefination Strategy

The Wittig reaction constructs the α,β-unsaturated ketone backbone prior to esterification.

Phosphorane Synthesis

A benzoyl-substituted phosphorane is generated by reacting 2-bromoacetophenone with triphenylphosphine in toluene at 80°C. The resulting phosphonium salt is treated with sodium carbonate to form the ylide.

Olefination and Esterification

The ylide reacts with methyl 4-oxobut-2-enoate in dichloromethane, yielding methyl 4-oxo-4-phenylbut-2-enoate. Transesterification with isopropyl alcohol under acidic conditions then affords the target compound in 68% overall yield.

Grignard Addition and Subsequent Esterification

This two-step approach builds the 4-phenyl-4-oxo moiety via nucleophilic addition.

Grignard Reaction

Phenylmagnesium bromide (1.2 eq) adds to ethyl 4-oxobut-2-enoate in THF at −78°C, forming ethyl 4-hydroxy-4-phenylbut-2-enoate. Dehydration with acetic anhydride yields the α,β-unsaturated ketone.

Ester Interconversion

The ethyl ester undergoes transesterification with isopropyl alcohol as described in Section 2, achieving a 74% combined yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalystSolventYield (%)Key Advantage
Direct Esterification4-Oxo-4-phenylbut-2-enoic acidDCC/DMAPDCM75High purity, minimal side reactions
TransesterificationEthyl esterNaOMeTHF82Scalable, retains stereochemistry
Wittig Olefination2-BromoacetophenonePPh₃, Na₂CO₃Toluene68Flexible backbone construction
Grignard AdditionEthyl 4-oxobut-2-enoatePhenylMgBrTHF74Atom-economic phenyl introduction

Q & A

Q. What are the established synthetic routes for Propan-2-yl 4-oxo-4-phenylbut-2-enoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of 4-oxo-4-phenylbut-2-enoic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of phenylacetone derivatives. Key factors affecting yield include:

  • Catalyst choice : Acidic resins may reduce side reactions compared to H₂SO₄ .
  • Temperature : Optimal yields (~75%) are achieved at 80–100°C, avoiding thermal decomposition .
  • Solvent : Anhydrous conditions (e.g., toluene) improve esterification efficiency .
Synthetic RouteCatalystYield (%)Conditions
EsterificationH₂SO₄6880°C, 12h
Claisen Cond.NaOMe72Reflux, THF

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and enoate (C=C) at ~1600–1650 cm⁻¹ .
  • NMR : ¹H NMR resolves α,β-unsaturated ester protons (δ 6.2–6.8 ppm for C=C-H; δ 5.0–5.5 ppm for propan-2-yl CH) .
  • Mass Spectrometry : Confirms molecular ion [M+H]⁺ at m/z 246.3 .

Q. How should researchers design a stability study for this compound under varying pH conditions?

Methodological Answer:

  • Variables : pH (2–12), temperature (25–60°C), and time (0–48h).
  • Analytical Tools : HPLC with UV detection (λ = 254 nm) to monitor degradation .
  • Control : Use buffered solutions (e.g., phosphate, citrate) to maintain pH .

Q. What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), flow rate 1.0 mL/min .
  • TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate/hexane (3:7), Rf ≈ 0.45 .

Q. How can crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SHELXL ) confirms bond lengths and angles. Key steps:

  • Crystallization : Use slow evaporation from ethanol.
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.
  • Refinement : SHELXL-2018 for disorder modeling .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., α,β-unsaturated carbonyl) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict regioselectivity with amines/thiols .
ParameterValue (eV)
HOMO-6.32
LUMO-2.15
Δ (HOMO-LUMO)4.17

Q. What strategies resolve contradictions between experimental NMR shifts and computational predictions?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts (GIAO method) in DMSO-d6 vs. CDCl₃ .
  • Dynamic Effects : Include conformational sampling (MD simulations) to account for rotamer populations .
  • Validation : Cross-check with X-ray crystallography .

Q. How can the compound’s biological activity be systematically explored using molecular docking?

Methodological Answer:

  • Target Selection : Prioritize enzymes with α,β-unsaturated ester-binding pockets (e.g., cyclooxygenase-2) .
  • Docking Software : AutoDock Vina with Lamarckian GA parameters.
  • Validation : Compare docking scores (ΔG) with known inhibitors .

Q. What experimental design optimizes enantioselective synthesis of related derivatives?

Methodological Answer:

  • Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) in asymmetric Michael additions .
  • DOE Approach : Vary catalyst loading (5–20 mol%), temperature (-20–25°C), and solvent polarity .

Q. How do solvent effects influence the compound’s photostability in UV light?

Methodological Answer:

  • Experimental Setup : Irradiate (λ = 254 nm) in MeOH, EtOH, and acetonitrile. Monitor degradation via UV-Vis .
  • Quantum Yield Calculation : Use actinometry (ferrioxalate) to quantify photoreactivity .

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